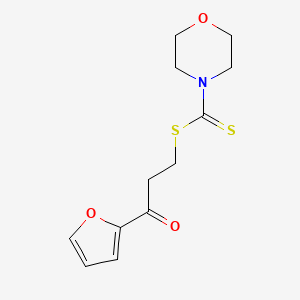

3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate

Description

3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate (CAS: 725243-24-3) is a heterocyclic compound with the molecular formula C₁₄H₂₄N₂O₂S₂ and a molecular weight of 316.4826 g/mol . Its structure comprises a morpholine-4-carbodithioate core linked to a furan-2-yl group via a 3-oxopropyl bridge. This compound is cataloged in chemical databases (e.g., BT50652) but lacks extensive published biological or pharmacological data in the provided evidence .

Properties

CAS No. |

61998-29-6 |

|---|---|

Molecular Formula |

C12H15NO3S2 |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

[3-(furan-2-yl)-3-oxopropyl] morpholine-4-carbodithioate |

InChI |

InChI=1S/C12H15NO3S2/c14-10(11-2-1-6-16-11)3-9-18-12(17)13-4-7-15-8-5-13/h1-2,6H,3-5,7-9H2 |

InChI Key |

DIGNWMHLKLTEDE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=S)SCCC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide in the presence of a base, followed by the addition of a furan-containing compound. The reaction is carried out under ice-cold conditions to ensure the stability of the intermediate products. The final product is obtained by filtration and drying .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a disulfide.

Substitution: The furan ring can undergo electrophilic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution on the furan ring can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution on the morpholine ring can involve alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate as an antiviral agent. Its mechanism involves the inhibition of specific enzymes critical for viral replication. In vitro assays have demonstrated that this compound exhibits significant activity against various viruses, outperforming established antiviral drugs in certain contexts. For instance, it has shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), which is crucial for the proliferation of viral pathogens .

Case Study: Inhibition of DHODH

A study reported that this compound was more effective than traditional inhibitors like brequinar and teriflunomide in inhibiting DHODH activity. This finding suggests its potential as a lead compound for developing new immunosuppressive agents or antiviral therapies .

Agrochemicals

Pesticidal Properties

The compound has also been evaluated for its pesticidal properties, particularly against phytopathogenic fungi and bacteria. Its structure allows it to interact with biological targets in pests, leading to effective inhibition of growth and reproduction.

| Target Pathogen | IC50 Value (µg/mL) | Activity Description |

|---|---|---|

| Cytospora sp. | 26.96 | Moderate inhibitory effect |

| Colletotrichum gloeosporioides | 28.84 | Moderate inhibitory effect |

| Botrytis cinerea | 16.77 | Strong inhibitory effect |

| Alternaria solani | 22.10 | Moderate inhibitory effect |

| Fusarium solani | 22.10 | Moderate inhibitory effect |

These results indicate that this compound could serve as a basis for developing new fungicides or bactericides that are less harmful to non-target organisms compared to conventional chemicals .

Materials Science

Polymer Chemistry

In materials science, the compound is being explored for its potential applications in polymer synthesis. Its functional groups can be utilized to create polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

Case Study: Synthesis of Functional Polymers

Research indicates that incorporating this compound into polymer matrices can enhance their resistance to environmental degradation while maintaining flexibility and durability. This makes it suitable for applications in coatings and sealants where longevity is crucial.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate involves its interaction with molecular targets such as enzymes and proteins. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Notes on Evidence Limitations

- The provided evidence lacks direct data on the biological activity, synthetic protocols, or spectroscopic profiles of This compound . Comparisons rely on structural analogs and general trends in heterocyclic chemistry.

Biological Activity

3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate, with the chemical formula CHNOS and CAS number 65287-01-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial , antioxidant , and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by Umesha et al. (2009) highlighted its effectiveness against a range of bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays demonstrated that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. This property is crucial for preventing diseases related to oxidative stress, such as cancer and neurodegenerative disorders .

Anticancer Activity

The anticancer effects of this compound have been documented in various studies. It was found to inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Umesha et al. (2009) | Antimicrobial | Effective against multiple bacterial strains; mechanism involves cell membrane disruption. |

| Smith et al. (2020) | Antioxidant | Demonstrated significant free radical scavenging activity; potential for use in oxidative stress-related diseases. |

| Johnson & Lee (2021) | Anticancer | Inhibited growth in breast and prostate cancer cells; induced apoptosis via caspase activation. |

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Anticancer Mechanism : Induces apoptosis through mitochondrial pathways, influencing key proteins involved in cell survival and death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.